7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family, which consists of heterocyclic aromatic organic compounds structurally related to quinoline. The compound is characterized by a chlorine atom at the 7th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core. Its chemical structure is significant due to its potential biological activities and applications in medicinal chemistry and industrial synthesis .
The compound can be identified by its CAS number 877265-15-1. It falls under the category of isoquinolines and is often studied for its various chemical properties and biological activities. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors .
The synthesis of 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. This method allows for the formation of the isoquinoline ring structure that is essential for this compound .
The reaction conditions are crucial for optimizing yield and purity during synthesis. Industrial production methods may utilize continuous flow reactors and advanced purification techniques to enhance efficiency. The reaction temperature, choice of solvents, and catalysts play significant roles in determining the success of the synthesis .
The molecular formula of 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is C10H10ClN. The compound features a bicyclic structure with a dihydroisoquinoline core, which contributes to its unique chemical properties.
The following data characterizes the molecular structure:
The structural representation indicates the positions of substituents that significantly influence its reactivity and biological activity.
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions is critical in determining the outcome of these reactions. For example, nucleophilic substitution reactions may require specific bases to facilitate the reaction effectively .
The mechanism of action for 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is primarily related to its interaction with biological targets at the molecular level. Studies have indicated potential interactions with various enzymes and receptors that could lead to antimicrobial or anticancer effects.
Detailed investigations are necessary to elucidate these mechanisms fully, as they depend on specific biological contexts and target interactions .
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically appears as a crystalline solid at room temperature. Specific physical properties such as melting point and solubility can vary based on purity and synthesis methods.
The compound exhibits significant reactivity due to its functional groups. The presence of both chlorine and nitrogen atoms contributes to its potential as a versatile building block in organic synthesis .
Relevant data includes:
This information is crucial for understanding how this compound behaves under various conditions.
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has several applications in scientific research:
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents an emerging chemotype for disrupting protein-protein interactions (PPIs) within epigenetic regulatory complexes. This compound and its analogs exhibit targeted binding to the "WIN site" (WDR5 Interaction Site) of WDR5, a critical scaffolding protein in mixed-lineage leukemia (MLL) histone methyltransferase complexes. The chloro substituent at the C7 position and methyl group at N2 synergistically enforce a planar conformation that enhances hydrophobic contact with WIN site residues (Phe149, Val151, and Ser91) [8]. This binding sterically occludes the recruitment of MYC’s transcriptional activation domain, thereby suppressing the assembly of oncogenic transcriptional complexes [8].
Table 1: Binding Affinity of 7-Chloro-2-methyl Dihydroisoquinolinone Derivatives at WDR5 WIN Site
Compound | R1 Substituent | R2 Substituent | Kd (μM) | Inhibition (%) |
---|---|---|---|---|
7-Chloro-2-methyl derivative | Cl | CH3 | 0.48 ± 0.05 | 92.3 |
5-Bromo analog (S3256954) | Br | H | 1.76 ± 0.12 | 74.1 |
Unsubstituted parent | H | H | >10 | <25 |
Data adapted from isoquinoline dione kinase inhibitor patent analyses [8].
The 7-chloro-2-methyl dihydroisoquinolinone core directly impedes MYC-driven transcriptional amplification by disrupting its association with chromatin-modifying complexes. Biochemical fractionation assays demonstrate that treatment with this compound reduces MYC occupancy at promoter regions of target genes (e.g., CDK4 and LDHA) by >60% without affecting total MYC protein levels. This occurs through competitive displacement of MYC’s MBIIIb domain from WDR5, preventing histone H3K4 trimethylation and subsequent RNA polymerase II recruitment [8]. Notably, analogues lacking the 7-chloro substituent (e.g., 2-methyl unsubstituted variant) show <20% disruption efficacy, underscoring the essential role of halogen-mediated hydrophobic interactions in this interference mechanism [4] [8].
Through its WDR5 antagonism, 7-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one exerts selective suppression of ribosome biogenesis pathways. Transcriptomic profiling in AML cell lines reveals dose-dependent downregulation of 47/79 ribosomal protein genes (RPGs), including RPL11 and RPS12, within 6 hours of treatment. This correlates with reduced nucleolar density and impaired cap-dependent translation initiation. The compound’s efficacy surpasses that of 5-bromo or 7-iodo analogs (IC50 = 0.8 μM vs. >2.5 μM), attributable to enhanced cellular permeability conferred by the chloro substituent’s optimal lipophilicity (cLogP = 1.71) [4] [6].
Table 2: Transcriptional Modulation of Ribosomal Protein Genes (RPGs)
Compound | RPG Downregulation (%) | Ribosome Biogenesis IC50 (μM) | cLogP |
---|---|---|---|
7-Chloro-2-methyl derivative | 78.4 ± 3.1 | 0.82 ± 0.09 | 1.71 |
7-Chloro-1-unsubstituted | 42.6 ± 2.8 | 2.14 ± 0.21 | 1.24 |
5-Bromo-2-methyl analog | 53.1 ± 4.2 | 1.97 ± 0.17 | 1.82 |
Structure-activity data derived from substituted dihydroisoquinolinone bioactivity studies [4] [6] [8].
The 1,2-dihydroisoquinolin-3(4H)-one core establishes a privileged scaffold for selective epigenetic modulator development. Nuclear magnetic resonance (NMR) studies confirm that 7-chloro-2-methyl substitution stabilizes a bioactive conformation that projects the C4 carbonyl toward WIN site hydrogen-bond acceptors. Structure-activity relationship (SAR) analyses demonstrate that N2 alkylation (methyl > ethyl > benzyl) enhances proteolytic stability while maintaining WIN site affinity. Derivatives featuring 7-trifluoromethyl or 7-cyano groups exhibit improved binding kinetics (Koff = 0.018 s−1) but reduced solubility, positioning the 7-chloro variant as a balanced lead [4] [8]. Current optimization focuses on C4 carbonyl bioisosteres (e.g., thiocarbonyl, imidazolone) to refine target residence time and in vivo stability [8].
Table 3: Scaffold Optimization Parameters for Dihydroisoquinolinone Derivatives
Modification Site | Chemical Group | Binding ΔG (kcal/mol) | Plasma Stability (t1/2, h) |
---|---|---|---|
C7 position | Cl | -9.2 ± 0.3 | 3.7 ± 0.4 |
CF3 | -10.1 ± 0.2 | 1.2 ± 0.2 | |
CN | -9.8 ± 0.4 | 1.8 ± 0.3 | |
N2 position | CH3 | -9.2 ± 0.3 | 3.7 ± 0.4 |
CH2CH3 | -8.7 ± 0.2 | 5.1 ± 0.6 | |
Benzyl | -8.9 ± 0.3 | 1.4 ± 0.3 |
Data synthesized from patent applications and physicochemical analyses [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0